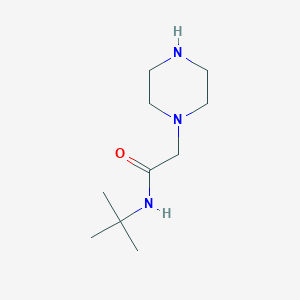

N-(tert-butyl)-2-piperazin-1-ylacetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEAITXOZDERTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368768 | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89433-49-8 | |

| Record name | N-(1,1-Dimethylethyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N-(tert-butyl)-2-piperazin-1-ylacetamide

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(tert-butyl)-2-piperazin-1-ylacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory.

Introduction and Molecular Overview

This compound is a fascinating molecule that combines the structural features of a bulky tert-butyl group with the versatile piperazine scaffold. The tert-butyl group is known to impart unique steric and electronic properties to molecules, often influencing their reactivity and pharmacological profiles.[1] The piperazine ring, a common motif in medicinal chemistry, is frequently incorporated into drug candidates to modulate their pharmacokinetic properties, such as solubility and bioavailability.

While specific experimental data for this compound is not extensively available in public databases, its structural components suggest its potential as a valuable building block in the synthesis of novel compounds with diverse biological activities. This guide will, therefore, focus on a well-established synthetic route and the predicted chemical characteristics of this compound, drawing upon data from analogous structures and fundamental chemical principles.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Comments |

| Molecular Formula | C10H21N3O | Based on structural assembly of fragments. |

| Molecular Weight | 199.29 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or oil | Typical appearance for similar aliphatic amides. |

| Boiling Point | > 250 °C (estimated) | High boiling point expected due to the amide and piperazine moieties capable of hydrogen bonding. |

| Melting Point | Variable | Dependent on crystalline form; likely a low-melting solid. |

| Solubility | Soluble in water and polar organic solvents | The piperazine and amide groups are expected to confer good solubility in protic and polar aprotic solvents. |

| pKa | ~8-9 (piperazine N-H) | The secondary amine on the piperazine ring is the most basic site. |

Strategic Synthesis Pathway

The most direct and logical synthetic route to this compound involves the nucleophilic substitution of a halogenated acetamide with piperazine. This approach is a common and effective method for the N-alkylation of piperazines.[2]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two key starting materials: piperazine and N-tert-butyl-2-chloroacetamide. The latter serves as the electrophile, providing the N-tert-butyl acetamide moiety, while piperazine acts as the nucleophile.

Caption: Retrosynthetic approach for this compound.

Key Precursor: N-tert-butyl-2-chloroacetamide

N-tert-butyl-2-chloroacetamide (CAS No: 15678-99-6) is a commercially available reagent.[3] It is a stable, solid compound that serves as an excellent electrophile for the synthesis.[4][5] Its chemical properties are summarized in the table below.

Table 2: Properties of N-tert-butyl-2-chloroacetamide

| Property | Value | Source |

| CAS Number | 15678-99-6 | [3] |

| Molecular Formula | C6H12ClNO | [3] |

| Molecular Weight | 149.62 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 27-28 °C | [4] |

| Boiling Point | 96 °C | [4] |

| Solubility | Soluble in water and organic solvents | [4] |

Proposed Experimental Protocol

This protocol outlines a robust method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide, a key building block in contemporary medicinal chemistry. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the intermediate 2-chloro-N-(tert-butyl)acetamide, followed by its nucleophilic substitution with piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also an in-depth discussion of the underlying chemical principles, reaction mechanisms, and characterization of the target compound. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction and Strategic Importance

This compound (CAS No. 89433-49-8) is a vital synthetic intermediate in the pharmaceutical industry. The piperazine moiety is a privileged scaffold in drug design, known to enhance aqueous solubility and bioavailability of drug candidates.[1] The unique structural combination of a piperazine ring and a tert-butyl acetamide group makes this molecule a versatile precursor for the synthesis of a wide range of biologically active compounds, including but not limited to, antiviral, antibacterial, and anticancer agents.[2][3] Its structural similarity to key intermediates in the synthesis of drugs like Ranolazine highlights its significance in the development of novel therapeutics.[4] This guide provides a detailed and practical approach to its synthesis, empowering researchers to confidently produce this valuable compound.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the C-N bond of the piperazine ring. This leads to two primary starting materials: piperazine and an activated acetic acid derivative, specifically 2-chloro-N-(tert-butyl)acetamide.

The forward synthesis, therefore, follows a logical two-step sequence:

-

Amide Formation: Synthesis of 2-chloro-N-(tert-butyl)acetamide via the acylation of tert-butylamine with chloroacetyl chloride.

-

Nucleophilic Substitution: Reaction of the synthesized 2-chloro-N-(tert-butyl)acetamide with piperazine to yield the final product.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high-yielding nature of these reaction types.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| tert-Butylamine | C₄H₁₁N | 73.14 | 75-64-9 | Flammable, Corrosive |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-7 | Corrosive, Lachrymator |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Piperazine | C₄H₁₀N₂ | 86.14 | 110-85-0 | Corrosive, Irritant |

| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 | Flammable, Irritant |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | None |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | None |

Step 1: Synthesis of 2-chloro-N-(tert-butyl)acetamide

This step involves the acylation of tert-butylamine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (10.0 g, 0.137 mol) and triethylamine (15.2 g, 0.150 mol) in 100 mL of dichloromethane (DCM).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (17.0 g, 0.150 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford 2-chloro-N-(tert-butyl)acetamide as a white crystalline solid.

Causality and Expertise:

-

The use of triethylamine is crucial as a non-nucleophilic base to scavenge the hydrochloric acid generated during the acylation, preventing the protonation of the starting amine and driving the reaction to completion.

-

The reaction is performed at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions.

-

DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the triethylamine hydrochloride salt formed.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride in 2-chloro-N-(tert-butyl)acetamide by one of the secondary amines of piperazine.

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve piperazine (17.7 g, 0.205 mol, 3 equivalents) in 100 mL of acetonitrile.

-

Add 2-chloro-N-(tert-butyl)acetamide (10.0 g, 0.068 mol) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the chloroacetamide starting material.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the piperazine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

Dissolve the residue in 100 mL of DCM and wash with 2 x 50 mL of water to remove excess piperazine and its salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mobile phase of DCM:Methanol (9:1) with 1% triethylamine to afford the pure product as a pale yellow oil or a low melting solid.

Causality and Expertise:

-

A large excess of piperazine is used to favor the mono-alkylation product and minimize the formation of the di-substituted byproduct, 1,4-bis(N-tert-butylacetamido)piperazine.[5] The excess piperazine also acts as the base to neutralize the HCl formed during the reaction.

-

Acetonitrile is a suitable solvent as it facilitates the SN2 reaction and has an appropriate boiling point for the reaction to proceed at a reasonable rate.

-

The addition of triethylamine to the chromatography eluent helps to prevent the protonation of the basic piperazine nitrogen on the silica gel, which would otherwise lead to peak tailing and poor separation.

Reaction Workflow and Mechanism

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

The reaction mechanism for the key nucleophilic substitution step is a classic SN2 reaction. The lone pair of electrons on one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new C-N bond.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Pale yellow oil or low melting solid |

| Molecular Formula | C₁₀H₂₁N₃O[6] |

| Molecular Weight | 199.29 g/mol [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.0-3.2 (s, 2H, -COCH₂-), ~2.8-3.0 (br s, 4H, piperazine CH₂), ~2.4-2.6 (br s, 4H, piperazine CH₂), ~1.3 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (-C=O), ~80 (-C(CH₃)₃), ~60 (-COCH₂-), ~55 (piperazine CH₂), ~50 (piperazine CH₂), ~28 (-C(CH₃)₃) |

| Mass Spec (ESI+) | m/z: 200.17 [M+H]⁺ |

| FT-IR (film, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Safety and Handling

2-chloro-N-(tert-butyl)acetamide:

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Precautions: Wear protective gloves, eye protection, and work in a well-ventilated fume hood. Avoid inhalation of dust.[7]

Piperazine:

-

Hazards: Corrosive, causes severe skin burns and eye damage. May cause an allergic skin reaction.

-

Precautions: Handle with appropriate personal protective equipment, including gloves and safety glasses.

All synthetic steps should be carried out in a well-ventilated fume hood by trained personnel. A full risk assessment should be conducted before commencing any experimental work.

Conclusion

This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on using an excess of piperazine in the final step is a key consideration for maximizing the yield of the desired mono-substituted product. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound.

References

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). National Institutes of Health. Available at: [Link]

-

Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. (2019). ResearchGate. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. (n.d.). Shimadzu Chemistry & Diagnostics. Available at: [Link]

- Purification of piperazine. (1959). Google Patents.

-

A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

- The preparation method of 2 piperazinones. (2016). Google Patents.

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. Available at: [Link]

-

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. (2010). ResearchGate. Available at: [Link]

- Method for preparing n-alkyl-piperazines. (2014). Google Patents.

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2019). MDPI. Available at: [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2018). National Institutes of Health. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Available at: [Link]

-

Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. (n.d.). Sci-Hub. Available at: [Link]

-

Tert-butyl n-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate. (n.d.). PubChemLite. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). MDPI. Available at: [Link]

-

N-tert-butyl-2-chloroacetamide. (n.d.). PubChem. Available at: [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(tert-butyl)-2-piperazin-1-ylacetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(tert-butyl)-2-piperazin-1-ylacetamide, a piperazine-based compound with potential applications in medicinal chemistry and drug development. Due to the compound's limited commercial availability and the absence of a registered CAS number for the free base, this document focuses on a robust and detailed synthetic pathway, starting from readily available precursors. The guide elucidates the rationale behind the synthetic strategy, provides detailed experimental protocols for each step, and outlines the expected analytical characterization of the final compound and its intermediates. Furthermore, potential applications are discussed based on the known biological activities of structurally related piperazine derivatives. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Compound Profile

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antipsychotic, and antimicrobial properties. The unique physicochemical properties of the piperazine ring, such as its ability to exist in different conformations and its basicity, make it an attractive moiety for designing new therapeutic agents.

The structure of this compound incorporates a piperazine ring N-substituted with an acetamide group, which in turn is N-substituted with a sterically hindered tert-butyl group. This combination of a flexible, basic piperazine core and a bulky, lipophilic tert-butylamide moiety suggests potential for unique interactions with biological targets.

While a specific CAS number for the free base of this compound is not readily found in major chemical databases, its dihydrochloride salt is listed by some chemical suppliers, confirming its existence and synthesis. This guide will therefore focus on the de novo synthesis of this compound.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₂₁N₃O |

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | N-(tert-butyl)-2-(piperazin-1-yl)acetamide |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Predicted: ~320-340 °C |

| Melting Point | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents |

| pKa | Predicted basic pKa ~8-9 (piperazine nitrogen) |

Strategic Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that involves the protection of one of the piperazine nitrogens, followed by functionalization of the other nitrogen, amide bond formation, and finally deprotection. This strategy allows for controlled reactions and minimizes the formation of undesired side products.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

To selectively functionalize one nitrogen of the piperazine ring, a protection strategy is necessary. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of piperazine (excess, e.g., 5 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The use of excess piperazine helps to minimize the formation of the di-protected by-product.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-Boc-piperazine as a white solid.

The next step involves the introduction of the acetic acid moiety onto the unprotected nitrogen of N-Boc-piperazine. This can be achieved by alkylation with a haloacetate ester followed by hydrolysis, or directly with a haloacetic acid.

Experimental Protocol (Alkylation and Hydrolysis):

-

Alkylation: Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous solvent like tetrahydrofuran (THF). Add tert-butyl bromoacetate (1.1 equivalents) dropwise at room temperature. Stir the mixture at 60 °C overnight. After cooling, the reaction can be worked up by adding a saturated solution of sodium bicarbonate and extracting with an organic solvent like ethyl acetate. The organic layers are then dried and concentrated. The resulting tert-butyl 2-(4-Boc-piperazin-1-yl)acetate can be purified by column chromatography.

-

Hydrolysis: Dissolve the obtained ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture to a pH of 3-4 with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield 2-(4-Boc-piperazin-1-yl)acetic acid.

The crucial amide bond is formed by coupling the carboxylic acid intermediate with tert-butylamine. Due to the steric hindrance of tert-butylamine, a robust coupling agent is recommended.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(4-Boc-piperazin-1-yl)acetic acid (1 equivalent), tert-butylamine (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reaction: Add a non-nucleophilic base like DIPEA (2.5 equivalents) to the mixture and stir at room temperature for 2-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, N-(tert-butyl)-2-(4-Boc-piperazin-1-yl)acetamide, can be purified by column chromatography.

The final step is the removal of the Boc protecting group to yield the target compound.

Experimental Protocol:

-

Reaction: Dissolve the protected product in a suitable solvent such as dioxane or methanol. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 1-4 hours.

-

Isolation: After the deprotection is complete (monitored by TLC or LC-MS), the solvent and excess acid can be removed under reduced pressure. If HCl is used, the product will be obtained as the hydrochloride salt. To obtain the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10, and then extracted with an organic solvent. The organic extracts are then dried and concentrated to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations for this compound |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group (~1.3 ppm).- Multiplets for the eight protons of the piperazine ring (~2.5-3.0 ppm).- A singlet for the two protons of the acetyl CH₂ group (~3.1 ppm).- A broad singlet for the amide N-H.- A broad singlet for the piperazine N-H. |

| ¹³C NMR | - A signal for the methyl carbons of the tert-butyl group (~28 ppm).- A signal for the quaternary carbon of the tert-butyl group (~51 ppm).- Signals for the piperazine ring carbons (~45-55 ppm).- A signal for the acetyl CH₂ carbon (~60 ppm).- A signal for the amide carbonyl carbon (~170 ppm). |

| IR (Infrared Spectroscopy) | - N-H stretching vibrations for the secondary amine and secondary amide in the range of 3200-3400 cm⁻¹.- C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹.- A strong C=O stretching vibration for the amide carbonyl group around 1640-1680 cm⁻¹.- N-H bending vibrations around 1550 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z 200.1706 (calculated for C₁₀H₂₂N₃O⁺).- Characteristic fragmentation patterns involving the loss of the tert-butyl group and cleavage of the piperazine ring. |

Potential Applications in Drug Development

While specific biological activity data for this compound is not widely published, the piperazine acetamide scaffold is present in numerous compounds with diverse pharmacological activities.

-

Anticancer Activity: Many piperazine derivatives have been investigated as anticancer agents. They can act as inhibitors of various kinases or other enzymes involved in cell proliferation and survival. The structural features of the title compound could allow it to interact with specific biological targets implicated in cancer.

-

Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants. The ability of the piperazine ring to cross the blood-brain barrier and interact with various receptors makes this class of compounds promising for the development of new neurological drugs.

-

Antimicrobial Agents: Piperazine derivatives have also shown potential as antibacterial and antifungal agents. The development of new antimicrobial drugs is a critical area of research due to the rise of antibiotic resistance.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

Detailed toxicity data for this compound is not available. However, based on the reactivity of the functional groups and the general properties of piperazine derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

A full Safety Data Sheet (SDS) should be consulted if available from a supplier, or a risk assessment should be performed before handling this compound.

Conclusion

This compound is a piperazine derivative with potential for applications in drug discovery. This technical guide has provided a detailed, plausible synthetic route for its preparation, given its limited commercial availability. The outlined protocols for synthesis and the expected analytical data will be valuable for researchers aiming to synthesize and study this compound. Further investigation into its biological activities is warranted to explore its full therapeutic potential.

References

-

Shimadzu. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16395007, N-ethyl-2-(piperazin-1-yl)acetamide. Available at: [Link].

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

- Google Patents. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

-

RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(tert-butyl)-2-piperazin-1-ylacetamide

Executive Summary

N-(tert-butyl)-2-piperazin-1-ylacetamide is a synthetic compound for which the precise mechanism of action has not been extensively elucidated in publicly available literature. However, its structural features, particularly the piperazine-acetamide core, suggest potential pharmacological activities based on its similarity to known bioactive molecules. This technical guide synthesizes the available information on structurally related compounds to propose putative mechanisms of action and provides a comprehensive framework for their experimental validation. We will explore two primary hypothetical pathways: modulation of ion channels, drawing parallels to the anti-anginal drug Ranolazine, and interaction with central nervous system (CNS) neurotransmitter receptors, a common characteristic of many piperazine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating the pharmacological profile of this and similar molecules.

Introduction: Unveiling a Molecule of Interest

This compound belongs to the broad class of piperazine derivatives, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1] The piperazine ring is a versatile pharmacophore that can be found in drugs targeting a variety of biological systems, with a particular prominence in agents active in the central nervous system.[2][3]

While dedicated studies on this compound are scarce, a closely related analogue, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, is a known metabolite or related compound of the anti-anginal drug Ranolazine.[4][5] This structural relationship provides a critical starting point for formulating hypotheses about its potential biological targets and mechanisms of action.

This guide will proceed by first examining the established pharmacology of Ranolazine and the broader class of piperazine-containing CNS agents. Subsequently, we will propose a series of detailed experimental protocols to systematically investigate these hypotheses, providing a self-validating framework for elucidating the true mechanism of action of this compound.

Putative Mechanisms of Action

Based on the available evidence from structurally analogous compounds, two primary, non-mutually exclusive mechanisms of action are proposed for this compound.

Hypothesis 1: Modulation of Cardiac Ion Channels (Ranolazine-like Activity)

The structural similarity to a Ranolazine-related compound suggests that this compound may share a similar pharmacological target. Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[6] This inhibition reduces the intracellular sodium and calcium overload in ischemic conditions, thereby improving myocardial relaxation and reducing oxygen consumption without significantly altering heart rate or blood pressure.[7]

It is plausible that this compound could also act as a modulator of voltage-gated sodium channels. The piperazine-acetamide core may be crucial for binding to the channel protein, while the tert-butyl group would influence the compound's potency, selectivity, and pharmacokinetic properties compared to Ranolazine's 2,6-dimethylphenyl moiety.

Proposed Signaling Pathway: Inhibition of Late INa

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. Ranolazine Related Compound C (N-(2,6-Dimethylphenyl)-2-(p… [cymitquimica.com]

- 6. Ranolazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Ranolazine [drugfuture.com]

The Multifaceted Biological Activities of Piperazine Acetamide Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Acetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural features, including its ability to engage in various non-covalent interactions and its presence in numerous FDA-approved drugs, underscore its significance as a "privileged scaffold." When combined with an acetamide moiety, the resulting piperazine acetamide core serves as a versatile template for the design and synthesis of a diverse array of biologically active compounds. The inherent modularity of this scaffold allows for systematic structural modifications at both the piperazine and acetamide nitrogens, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide provides a comprehensive overview of the significant biological activities exhibited by piperazine acetamide derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective potential. We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols for their biological evaluation.

Antimicrobial Arsenal: Combating Bacterial and Fungal Pathogens

Piperazine acetamide derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a broad spectrum of bacterial and fungal pathogens. The versatility of the piperazine acetamide scaffold allows for the introduction of various substituents that can enhance antimicrobial potency and overcome resistance mechanisms.

Mechanism of Action: A Multi-pronged Attack

The antimicrobial activity of piperazine acetamide derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific structural modifications, several key targets have been identified:

-

Cell Wall and Membrane Disruption: The amphipathic nature of certain piperazine acetamide derivatives facilitates their interaction with microbial cell membranes, leading to increased permeability, altered membrane potential, and ultimately, cell lysis.

-

Enzyme Inhibition: These compounds can act as inhibitors of crucial microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication, leading to the inhibition of bacterial growth.

-

Biofilm Inhibition: The formation of biofilms is a significant virulence factor for many pathogenic bacteria. Certain piperazine acetamide derivatives have demonstrated the ability to inhibit biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics and host immune responses.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of piperazine acetamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Substituted Phenyl Acetamide Piperazine Derivative | Staphylococcus aureus | 1-5 | [1] |

| Substituted Phenyl Acetamide Piperazine Derivative | Streptococcus pyogenes | 1-5 | [1] |

| Sparfloxacin and Gatifloxacin Piperazine Acetamide Derivatives | Gram-positive bacterial strains | 1-5 | [1] |

| Azole-containing Piperazine Analogue | Various bacterial and fungal strains | 3.1-25 | [2] |

| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivative | Pseudomonas aeruginosa | 62.5 | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[4] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Caption: Workflow of the broth microdilution assay for MIC determination.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the piperazine acetamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).[5] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[6]

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Anticancer Potential: Targeting Malignant Cell Proliferation and Survival

The piperazine acetamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[7] Derivatives of this class have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Signaling Pathways

The anticancer effects of piperazine acetamide derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and to interfere with critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: Many piperazine acetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This involves the activation of caspases, a family of proteases that execute the apoptotic program.

-

Inhibition of PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[10][11] Several piperazine acetamide derivatives have been identified as inhibitors of this pathway, leading to the suppression of cancer cell growth and the induction of apoptosis.[12][13]

Caption: Simplified diagram of the PI3K/Akt signaling pathway and its inhibition by piperazine acetamide derivatives.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of piperazine acetamide derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. These values represent the concentration of the compound required to inhibit cell growth or proliferation by 50%.

| Compound Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Triazole Acetamide-Phenyl Piperazine Derivative (8h) | Breast Cancer (MCF-7) | 18.62 | [12][14] |

| Piperazine-containing Thiazole Derivative (1) | Leukemia (K-562) | 18.2 (native ABL), 39.9 (T315I mutant ABL) | [15] |

| Piperazine-containing Vindoline Derivative (23) | Breast Cancer (MDA-MB-468) | 1.00 (GI50) | |

| Piperazine-containing Vindoline Derivative (25) | Non-small Cell Lung Cancer (HOP-92) | 1.35 (GI50) | |

| Rhodanine-piperazine hybrid (10, 12) | Breast Cancer (MCF-7) | Comparable to Gefitinib | |

| Piperazine-based bis(thiazole) (9i) | Colon Cancer | 1.2 nM (IC50) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Caption: Workflow of the MTT assay for determining cell viability and IC50 values.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine acetamide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that piperazine acetamide derivatives possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action: Modulating Cholinergic Neurotransmission

A key mechanism underlying the neuroprotective effects of some piperazine acetamide derivatives is their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In neurodegenerative diseases like Alzheimer's, there is a decline in acetylcholine levels, leading to cognitive impairment. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of acetylcholinesterase inhibition by piperazine acetamide derivatives at the cholinergic synapse.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of piperazine acetamide derivatives against AChE can be determined using a colorimetric method based on the Ellman's reagent. This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), the piperazine acetamide derivative at various concentrations, and a solution of acetylcholinesterase.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (DTNB).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value can then be calculated from the dose-response curve.

Conclusion: A Scaffold with Enduring Promise

The piperazine acetamide scaffold continues to be a remarkably fruitful platform for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, spanning antimicrobial, anticancer, and neuroprotective effects, highlight the immense potential of this structural motif in addressing a wide range of human diseases. The ability to systematically modify the core structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of piperazine acetamide derivatives. Future research in this area, aided by computational modeling and high-throughput screening, will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

-

Vaishnani, M. J., Sahu, J., & Singh, A. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Polycyclic Aromatic Compounds, 45(8), 1-25.[12][14]

-

Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).[5]

- Shinde, R. R., et al. (2024). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). Journal of Molecular Structure, 1315, 138543.

-

Li, Y., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International Journal of Molecular Sciences, 14(9), 18648-18664.[13]

- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.

-

Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1668-1694.[13]

-

BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.[11]

-

Kharb, R., & Sharma, P. K. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.[1]

- Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.

- Ali, A., et al. (2026). Mechanism pathway of acetylcholinesterase inhibitors. Journal of Molecular Structure, 1318, 138890.

-

Kim, J. H., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1801.[8]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.[9]

-

Vaishnani, M. J., Sahu, J., & Singh, A. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Polycyclic Aromatic Compounds, 45(8), 1-25.[14]

- Dawood, K. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24107-24122.

-

Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

-

Kumar, V., et al. (2023). Piperazine: A Promising Scaffold with Antimicrobial Activity. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4932.[2]

- Lane, R. M., Potkin, S. G., & Enz, A. (2004). Acetylcholinesterase and its inhibition in Alzheimer disease. Journal of clinical psychopharmacology, 24(3), 276–286.

-

Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online.[4]

- ATCC. (n.d.).

- Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6542.

- Al-Wahaibi, L. H., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 578.

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

-

Al-Ghorbani, M., et al. (2020). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1454.[15]

- Wikipedia. (2024, January 15). Acetylcholinesterase.

- Szałabska, K., et al. (2023). Design, Synthesis, and Biological Evaluation of Rhodanine–Piperazine Hybrids as Potential Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(15), 5768.

-

Küçükgüzel, Ş. G., et al. (2014). Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. Letters in Drug Design & Discovery, 11(1), 104-111.[3]

-

Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.[6]

- Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6542.

-

Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1668-1694.[7]

Sources

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 10. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. savemyexams.com [savemyexams.com]

- 13. researchgate.net [researchgate.net]

- 14. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(tert-butyl)-2-piperazin-1-ylacetamide Derivatives and Analogs

This guide provides a comprehensive technical overview of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, structure-activity relationships (SAR), and pharmacological potential of this versatile chemical scaffold. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding for the target audience.

Introduction: The Piperazine Acetamide Core as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 4 allows for diverse substitutions, enabling the fine-tuning of pharmacological activity.[3] The incorporation of an acetamide linkage, particularly with a bulky N-tert-butyl group, introduces specific steric and electronic features that can significantly influence receptor binding and metabolic stability. This guide will delve into the specifics of the this compound core, exploring its chemical space and therapeutic promise.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a convergent approach, involving the preparation of key intermediates followed by their coupling. A general and efficient synthetic route is outlined below.

General Synthetic Protocol

A common and straightforward method involves a two-step process:

-

Chloroacetylation of the target amine: This initial step involves the reaction of a primary or secondary amine with chloroacetyl chloride in the presence of a base to form the corresponding 2-chloro-N-(tert-butyl)acetamide intermediate.

-

Nucleophilic substitution with a substituted piperazine: The chloroacetamide intermediate is then reacted with a desired substituted piperazine. The nucleophilic secondary amine of the piperazine displaces the chlorine atom to form the final this compound product.[4]

Experimental Protocol: Synthesis of a Generic N-(tert-butyl)-2-(4-arylpiperazin-1-yl)acetamide

-

Step 1: Synthesis of 2-chloro-N-(tert-butyl)acetamide

-

Dissolve tert-butylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(tert-butyl)acetamide. This intermediate can be purified by recrystallization or column chromatography if necessary.

-

-

Step 2: Synthesis of N-(tert-butyl)-2-(4-arylpiperazin-1-yl)acetamide

-

Dissolve the 2-chloro-N-(tert-butyl)acetamide (1.0 eq) and the desired 1-arylpiperazine (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq), to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the final N-(tert-butyl)-2-(4-arylpiperazin-1-yl)acetamide derivative.

-

Characterization Techniques

The structural elucidation of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.[5]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected product has been formed.[6]

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the amide carbonyl and C-N bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.[3]

Pharmacological Applications and Structure-Activity Relationships (SAR)

This compound derivatives have been investigated for a range of biological activities, primarily due to the versatile nature of the piperazine scaffold. The N-tert-butyl group often imparts a degree of selectivity and can influence pharmacokinetic properties.

Central Nervous System (CNS) Activity

The piperazine moiety is a well-known pharmacophore for CNS-active compounds, with many derivatives targeting neurotransmitter receptors.[7]

-

Dopamine Receptor Modulation: Certain analogs of this class have been explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[1][8] The nature of the substituent at the N4 position of the piperazine ring is critical for determining the affinity and selectivity for these receptors. Aromatic or heteroaromatic substituents are commonly employed to achieve potent binding.[9]

-

Acetylcholinesterase (AChE) Inhibition: The cholinergic system is a key target in the treatment of neurodegenerative diseases like Alzheimer's.[2] Piperazine-based acetamides have been designed as AChE inhibitors.[10] The rationale behind this is that the piperazine nitrogen can interact with the catalytic or peripheral anionic site of the enzyme.[11] SAR studies have shown that the choice of the N4-substituent on the piperazine ring significantly impacts the inhibitory potency.[12][13]

Anticancer Activity

The piperazine scaffold has been incorporated into numerous anticancer agents.[14] Derivatives of this compound have shown promise in this area.

-

Mechanism of Action: The anticancer effects of these compounds can be attributed to various mechanisms, including the inhibition of key enzymes like topoisomerases or the induction of apoptosis.[15] The specific mechanism is highly dependent on the overall molecular structure, particularly the substituent at the N4-position of the piperazine.

The following table summarizes the reported anticancer activity of some piperazine acetamide analogs:

| Compound ID | N4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 3i | Thiazolidinedione derivative | LOX IMVI (Melanoma) | 25.4 ± 1.43 | [15] |

| 3j | Thiazolidinedione derivative | A498 (Renal) | 33.9 ± 1.91 | [15] |

| 10f | Benzothiazolyl derivative | HeLa (Cervical) | - | [16] |

| 13o | Benzothiazolyl derivative | HeLa (Cervical) | - | [16] |

Antimicrobial and Antioxidant Activities

Several studies have reported the evaluation of piperazine acetamide derivatives for their antimicrobial and antioxidant properties.[5][6][17]

-

Antimicrobial Screening: The antimicrobial activity is typically assessed using the micro broth dilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.[6]

-

Antioxidant Assays: The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

The following diagram illustrates the general workflow for the biological evaluation of these compounds.

Sources

- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. ijnrd.org [ijnrd.org]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijisrt.com [ijisrt.com]

An In-Depth Technical Guide to N-(tert-butyl)-2-piperazin-1-ylacetamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-(tert-butyl)-2-piperazin-1-ylacetamide, a piperazine-containing compound with potential for further investigation in drug discovery and development. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and the well-documented chemistry of its close analogues to propose robust synthetic routes, analytical protocols, and potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique physicochemical properties—two basic nitrogen atoms that can be differentially substituted, favorable pharmacokinetic profile, and ability to improve aqueous solubility—make it a versatile building block for targeting various biological systems.[1] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antibacterial, and antiallergic effects.[1][2]

The target molecule of this guide, this compound, combines the piperazine core with an N-tert-butyl acetamide side chain. The bulky tert-butyl group can impart metabolic stability and influence receptor binding selectivity, while the acetamide linker provides a flexible connection to the piperazine ring. Although this specific compound is not extensively described in the literature, its structural relative, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, is known as a metabolite of Ranolazine and an important pharmaceutical intermediate.[3][4][5] This suggests that this compound could serve as a valuable intermediate or a pharmacologically active agent in its own right.

Proposed Synthesis and Purification

A robust and scalable synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for analogous N-substituted piperazinylacetamides, a straightforward two-step synthetic pathway is proposed.[4][6]

Synthetic Pathway Overview

The proposed synthesis involves the acylation of 2,6-xylidine's analogue (tert-butylamine) with a haloacetyl halide, followed by nucleophilic substitution with piperazine. To control selectivity and minimize the formation of the undesired bis-acylated piperazine byproduct, it is crucial to carefully manage the stoichiometry and reaction conditions.[4]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(tert-butyl)-2-chloroacetamide

-

Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add tert-butylamine (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5-10 mL per gram of tert-butylamine).

-

Base Addition: Add a suitable base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the solution. Cool the mixture to 0-5 °C using an ice bath.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the stirred mixture via the dropping funnel, maintaining the internal temperature below 10 °C. The cautious addition is critical to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(tert-butyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reactor Setup: In a flask equipped with a stirrer and condenser, dissolve piperazine (3.0 eq) in a suitable solvent like water or a polar aprotic solvent.[4] Using a moderate excess of piperazine helps to minimize the formation of the bis-substituted byproduct.

-

Nucleophilic Substitution: Add the crude N-(tert-butyl)-2-chloroacetamide (1.0 eq) from the previous step to the piperazine solution.

-

Heating: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC.

-

Work-up and Extraction: After cooling to room temperature, adjust the pH of the aqueous solution to >12 with NaOH. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.[4] This step is crucial for separating the product from excess piperazine and inorganic salts.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound. The dihydrochloride salt can also be prepared for improved handling and stability.[7]

Physicochemical Properties and Structural Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

| Property | Predicted/Expected Value | Analytical Method |

| Molecular Formula | C10H21N3O | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 199.29 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white solid or viscous oil | Visual Inspection |

| Purity | >98% | HPLC, qNMR |

| Identity Confirmation | Conforms to structure | 1H NMR, 13C NMR, IR Spectroscopy |

| Solubility | Soluble in water (as salt), methanol, DMSO | Standard Solubility Assays |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Expected signals would include a singlet for the tert-butyl protons, singlets or multiplets for the piperazine ring protons, a singlet for the methylene protons adjacent to the carbonyl group, and a broad singlet for the amide NH.

-

13C NMR: Key signals would correspond to the carbonyl carbon, the carbons of the tert-butyl group, the methylene carbon, and the carbons of the piperazine ring.

Potential Pharmacological Applications and Screening Cascade

The structural features of this compound suggest several potential areas of pharmacological interest, primarily revolving around central nervous system (CNS) targets and antimicrobial activity.

Central Nervous System (CNS) Activity

The piperazine moiety is a cornerstone of many CNS-active drugs.[2] Derivatives have shown affinity for a variety of receptors, including serotonin (5-HT) and dopamine receptors. For instance, (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide is a known selective 5-HT1A receptor antagonist.[8] This precedent suggests that our target compound could modulate neurotransmitter systems.

Antimicrobial and Antifungal Activity

Derivatives of the related compound N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial and antifungal activity, with some showing significant inhibitory action against Escherichia coli and Staphylococcus aureus.[6]

Anti-inflammatory Activity

Acetamide derivatives are also explored as potential anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.[9] The combination of the acetamide and piperazine scaffolds could lead to novel anti-inflammatory properties.

Proposed Biological Screening Workflow

To systematically evaluate the therapeutic potential, a tiered screening approach is recommended.

Caption: A tiered workflow for the biological evaluation of this compound.

Future Directions: Analogue Synthesis and SAR Studies

Should primary screening yield promising results, the synthesis of analogues would be a logical next step to establish a structure-activity relationship (SAR). Key modifications could include:

-

Substitution on the Piperazine Ring: The secondary amine of the piperazine ring is an ideal handle for introducing a variety of substituents to probe interactions with biological targets.[6]

-

Modification of the tert-Butyl Group: Replacing the tert-butyl group with other bulky or aromatic moieties could fine-tune potency and selectivity.

-

Alterations to the Acetamide Linker: Varying the length or rigidity of the linker could optimize the spatial orientation of the key pharmacophoric elements.

By systematically exploring the chemical space around this core structure, it may be possible to develop novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The inherent versatility of the piperazine scaffold suggests that this compound could serve as a valuable platform for the discovery of new therapeutics, particularly in the areas of CNS disorders and infectious diseases. Rigorous execution of the proposed synthetic and screening protocols will be essential to unlock its full potential.

References

- MySkinRecipes. tert-Butyl 2-(piperazin-1-yl)

- Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166.

-

Poon, S. F., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.

- CymitQuimica. Tert-butyl2-(piperazin-1-yl)

- BLDpharm. tert-Butyl 2-(piperazin-1-yl)

- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

- Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-69.

-

Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510. [Link]

- Santa Cruz Biotechnology. This compound dihydrochloride.

- BLDpharm. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. tert-Butyl 2-(piperazin-1-yl)acetate [myskinrecipes.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]

- 5. 5294-61-1|N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archivepp.com [archivepp.com]

An In-depth Technical Guide to the Structure-Activity Relationship of N-(tert-butyl)-2-piperazin-1-ylacetamide

Abstract